

# Aminooxy-PEG4-acid safety data sheet

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## Compound of Interest

Compound Name: *Aminooxy-PEG4-acid*

Cat. No.: *B605439*

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## Technical Guide: Aminooxy-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Aminooxy-PEG4-acid**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and diagnostics. This document outlines its chemical properties, safety information, and detailed experimental protocols for its application.

## Core Concepts and Applications

**Aminooxy-PEG4-acid** is a versatile molecule featuring a terminal aminooxy group and a carboxylic acid, separated by a hydrophilic tetraethylene glycol (PEG4) spacer.<sup>[1][2]</sup> This structure allows for the sequential and orthogonal conjugation of different molecules. The aminooxy group selectively reacts with aldehydes and ketones to form stable oxime linkages, a reaction commonly employed for site-specific modification of biomolecules.<sup>[3][4][5]</sup> The carboxylic acid can be activated to form stable amide bonds with primary amines. The PEG4 spacer enhances the solubility and flexibility of the resulting conjugate.

Primary applications include its use as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). In ADCs, it connects a cytotoxic payload to an antibody, taking advantage of the antibody's specificity to target cancer cells.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **Aminooxy-PEG4-acid**.

Property	Value	Source
Molecular Formula	C11H23NO7	
Molecular Weight	281.3 g/mol	
CAS Number	1807537-38-7	
Purity	Typically ≥95% - 98%	
Appearance	Provided as a 1.0M aqueous solution as the neat compound is not stable	
Solubility	Water, DMSO, DMF	

## Safety and Handling

A specific Safety Data Sheet (SDS) for **Aminooxy-PEG4-acid** is not readily available. However, based on data for structurally related compounds such as Aminooxy-PEG4-MMAF and Aminooxyacetic Acid, the following precautions should be taken. It is imperative to conduct a site-specific risk assessment and consult your institution's environmental health and safety (EHS) department before handling this compound.

## Hazard Identification and Precautionary Measures

Based on analogous compounds, **Aminooxy-PEG4-acid** may cause skin and eye irritation. More complex conjugates containing this linker have been shown to be highly potent.

Precautionary Statements:

- P260: Do not breathe dust/fume/gas/mist/vapors/spray.
- P262: Do not get in eyes, on skin, or on clothing.
- P264: Wash thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.

## Storage and Stability

Parameter	Recommendation	Source
Storage Temperature	-20°C	
Stability	Aminooxy compounds are reactive and sensitive; long-term storage is not recommended. Immediate use (within 1 week) is highly recommended. It is supplied as a 1.0M aqueous solution due to the instability of the neat compound.	
Shipping	Ambient Temperature	

## Spill and Disposal Procedures

- **Spill:** In case of a spill, evacuate the area and alert the appropriate EHS personnel. For liquid spills, absorb with an inert material and place it in a sealed container for disposal.
- **Waste Disposal:** All waste contaminated with **Aminooxy-PEG4-acid** should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Follow all institutional and local regulations for the disposal of chemical waste.

## Experimental Protocols

The following protocols provide a general framework for the use of **Aminooxy-PEG4-acid** in bioconjugation, specifically for the creation of an Antibody-Drug Conjugate (ADC).

### Site-Specific Antibody Modification (Generation of Aldehyde Groups)

This protocol describes the generation of aldehyde groups on the glycan domains of an antibody for subsequent reaction with the aminooxy group of the linker.

Materials:

- Antibody solution (e.g., in PBS)
- Sodium periodate ( $\text{NaIO}_4$ ) solution
- Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5)
- Desalting column

Procedure:

- Prepare the antibody in a suitable buffer.
- Add a solution of sodium periodate to the antibody solution.
- Incubate the reaction mixture for 30 minutes at  $4^\circ\text{C}$  in the dark.
- Quench the reaction by adding a suitable quenching agent (e.g., glycerol).
- Incubate for 10 minutes at  $4^\circ\text{C}$ .
- Immediately purify the oxidized antibody using a desalting column equilibrated with the conjugation buffer.
- Determine the concentration of the purified oxidized antibody using a spectrophotometer at 280 nm.

## Oxime Ligation of Aminoxy-PEG4-acid to the Oxidized Antibody

This protocol details the reaction between the aldehyde-modified antibody and the aminoxy-functionalized linker.

Materials:

- Oxidized antibody from protocol 4.1
- **Aminoxy-PEG4-acid** solution (1.0 M aqueous stock)

- Organic co-solvent (e.g., DMSO)
- Conjugation buffer (as in 4.1)

Procedure:

- Prepare a stock solution of **Aminoxy-PEG4-acid** by diluting the 1.0 M aqueous solution in the conjugation buffer.
- Add the **Aminoxy-PEG4-acid** solution to the oxidized antibody solution. The final concentration of the organic co-solvent should be minimized to maintain antibody stability.
- Incubate the reaction mixture for a specified time (e.g., 2-16 hours) at a controlled temperature (e.g., 4°C or room temperature).
- Purify the resulting antibody-linker conjugate using a suitable chromatography method (e.g., size-exclusion chromatography) to remove excess linker and other reagents.

## Characterization of the Antibody-Linker Conjugate

The successful conjugation and the drug-to-antibody ratio (DAR) can be determined using the following techniques.

Hydrophobic Interaction Chromatography (HIC):

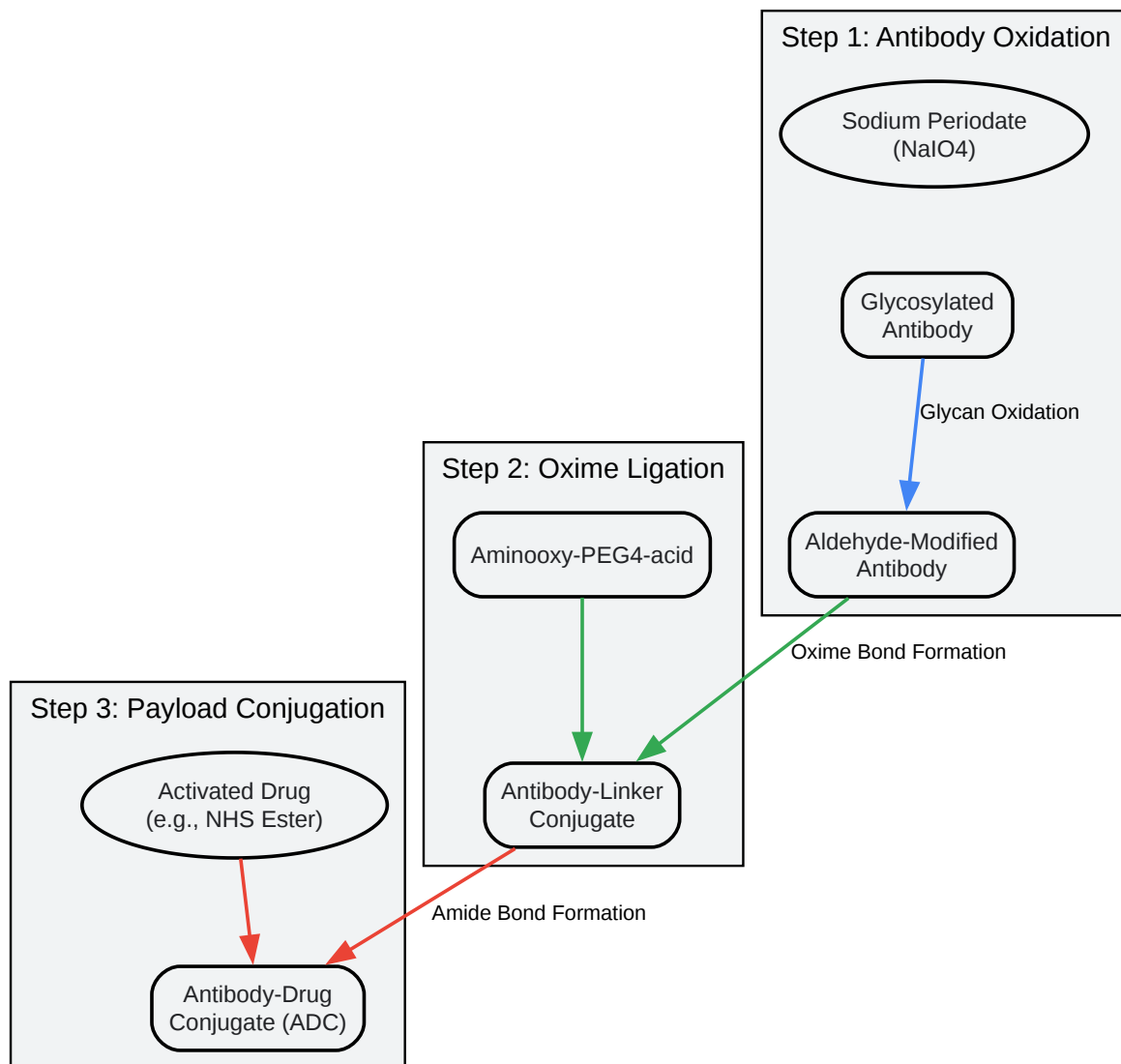
- Purpose: To determine the distribution of different drug-loaded species.
- General Procedure:
  - Dilute the purified conjugate to approximately 1 mg/mL in a high-salt mobile phase.
  - Inject the sample onto a HIC column.
  - Elute the bound conjugate using a decreasing salt gradient.
  - Monitor the elution profile at 280 nm.
  - Integrate the peaks corresponding to different DAR values.

LC-MS (Liquid Chromatography-Mass Spectrometry):

- Purpose: To confirm the molecular weight of the conjugate and its subunits, providing a precise DAR measurement.
- General Procedure:
  - Dilute the conjugate sample in a suitable mobile phase. For subunit analysis, the conjugate can be reduced with an agent like DTT.
  - Inject the sample onto a reverse-phase LC column.
  - Elute the conjugate using a suitable gradient of an organic solvent.
  - Acquire mass spectra in the appropriate mass range.

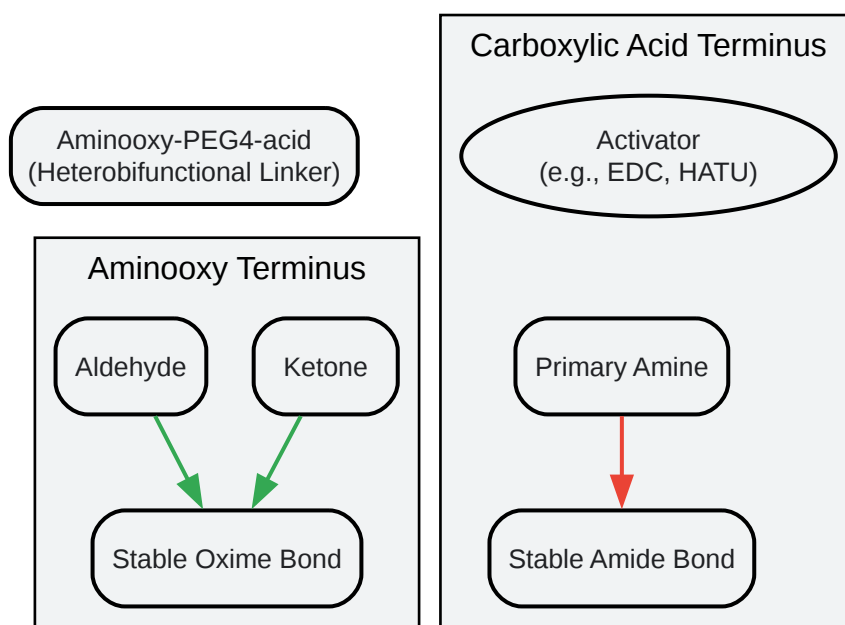
## Visualized Workflows and Pathways

The following diagrams illustrate the key processes involving **Aminoxy-PEG4-acid**.



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Caption: General workflow for ADC synthesis using **Aminoxy-PEG4-acid**.



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Caption: Reactivity of **Aminoxy-PEG4-acid**'s functional groups.

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## References

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)